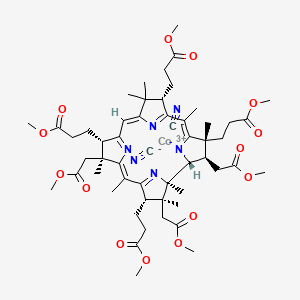
6-Hydrazinonicotinic hydrazide hydrate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Hydrazinonicotinic hydrazide hydrate can be synthesized through the reaction of 6-chloronicotinic acid with hydrazine hydrate. The reaction typically involves heating the mixture at 100°C for several hours under an inert atmosphere . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinonicotinic hydrazide hydrate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Cyclization Reactions: It can participate in cyclocondensation reactions to form heterocyclic compounds such as pyrazoles and oxadiazoles.
Common Reagents and Conditions
Aldehydes and Ketones: Used in condensation reactions to form hydrazones.
4-Alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones: Used in cyclocondensation reactions to form pyrazoles.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes and ketones.
Pyrazoles and Oxadiazoles: Formed from cyclocondensation reactions with appropriate reagents.
Applications De Recherche Scientifique
6-Hydrazinonicotinic hydrazide hydrate has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Medicinal Chemistry: The compound’s derivatives have potential pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.
Material Science: It is used in the synthesis of covalent organic polymers for applications such as water purification.
Mécanisme D'action
The mechanism of action of 6-Hydrazinonicotinic hydrazide hydrate involves its nucleophilic centers, the hydrazine and hydrazide moieties, which react with electrophiles to form various products. These reactions can lead to the formation of stable heterocyclic compounds with potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Hydrazide: A related compound with similar structural features but lacking the hydrazine moiety.
2-Pyridinecarbohydrazide: Another related compound with a similar pyridine ring structure but different functional groups.
Uniqueness
6-Hydrazinonicotinic hydrazide hydrate is unique due to the presence of both hydrazine and hydrazide functional groups, which provide it with distinct reactivity and versatility in forming various heterocyclic compounds .
Propriétés
IUPAC Name |
6-hydrazinylpyridine-3-carbohydrazide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O.H2O/c7-10-5-2-1-4(3-9-5)6(12)11-8;/h1-3H,7-8H2,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFKFXEQCCONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584554 | |
| Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-44-2 | |
| Record name | 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B1627248.png)









